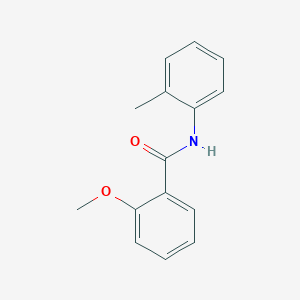![molecular formula C19H13ClN2O2S B259128 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one, also known as CMI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMI is a member of the imidazolylchromenone family, which has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Aplicaciones Científicas De Investigación
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one's anti-inflammatory properties. Studies have shown that 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one's anti-tumor properties. Studies have shown that 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models of breast, lung, and liver cancer.
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has also been shown to have anti-viral properties. Studies have demonstrated that 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one can inhibit the replication of the influenza virus and herpes simplex virus in vitro.
Mecanismo De Acción
The mechanism of action of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. In animal models, 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one in lab experiments is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its favorable safety profile, which allows for higher doses to be used in animal studies without significant toxic effects.
One limitation of using 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively high cost compared to other compounds with similar pharmacological activities.
Direcciones Futuras
There are several potential future directions for research on 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one. One area of interest is the development of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one's potential as a treatment for viral infections, such as influenza and herpes simplex virus. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one and its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one involves the reaction of 4-chlorophenylhydrazine with 2-(methylthio)acetaldehyde in the presence of acetic acid to form 1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole-4-carbaldehyde. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to form 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one.
Propiedades
Nombre del producto |
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one |
|---|---|
Fórmula molecular |
C19H13ClN2O2S |
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
3-[1-(4-chlorophenyl)-2-methylsulfanylimidazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C19H13ClN2O2S/c1-25-19-21-16(11-22(19)14-8-6-13(20)7-9-14)15-10-12-4-2-3-5-17(12)24-18(15)23/h2-11H,1H3 |
Clave InChI |
AFWDOQMNEPSJJQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CN1C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4OC3=O |
SMILES canónico |
CSC1=NC(=CN1C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)
amino]acetate](/img/structure/B259047.png)





![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)

![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)
![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)